molecular formula C16H14N4O3S B607643 GJ103

GJ103

Cat. No.: B607643
M. Wt: 342.4 g/mol
InChI Key: GBVQSAZHPCDBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GJ103: is a read-through compound that has the potential to induce read-through of premature stop codons. Essentially, it allows translation machinery to bypass these early termination signals, leading to the production of full-length proteins. This property makes it particularly interesting for research related to genetic disorders caused by nonsense mutations .

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for GJ103 are not widely documented in the available literature. it’s essential to note that this compound is a specialized compound, and its synthesis likely involves custom approaches.

Industrial Production Methods:: As of now, there is no established industrial-scale production method for this compound. Researchers interested in its large-scale synthesis would need to explore custom strategies or collaborate with experts in the field.

Chemical Reactions Analysis

Types of Reactions:: GJ103’s chemical behavior primarily revolves around its read-through activity. While detailed reaction mechanisms are scarce, it’s crucial to understand that this compound enables ribosomes to continue translation beyond premature stop codons.

Common Reagents and Conditions:: The specific reagents and conditions for this compound-mediated read-through are not widely reported. researchers typically work with cell-based assays or in vitro systems to evaluate its effects.

Major Products:: The primary product of this compound-mediated read-through is the full-length protein encoded by the mutated gene. By allowing translation to proceed past premature stop signals, this compound contributes to restoring functional protein expression.

Scientific Research Applications

GJ103 finds applications across various scientific domains:

    Genetics and Molecular Biology: Researchers use this compound to study nonsense mutations and their impact on protein synthesis.

    Drug Development: It serves as a tool compound for investigating potential therapies for genetic disorders caused by premature stop codons.

    Biomedical Research: this compound aids in understanding disease mechanisms and identifying potential therapeutic targets.

Mechanism of Action

Molecular Targets:: GJ103’s primary target is the ribosomal machinery responsible for protein synthesis. By promoting read-through, it counteracts the premature termination of translation.

Pathways Involved:: The primary pathway involves ribosomal recognition of premature stop codons and subsequent read-through facilitated by this compound. Further research is needed to elucidate additional pathways influenced by this compound.

Comparison with Similar Compounds

While GJ103 is unique in its read-through activity, it shares similarities with other read-through compounds like GJ072. These compounds collectively contribute to advancing our understanding of translational fidelity and protein expression.

Properties

IUPAC Name

2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVQSAZHPCDBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.